1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H5NO4. It is a derivative of pyridine, characterized by the presence of a hydroxyl group, a keto group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . The reaction conditions typically involve the use of a base such as potassium hydroxide and subsequent acidification to yield the desired product .
Industrial Production Methods: The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form hydroxyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups play a crucial role in binding to metal ions and enzymes, facilitating various biochemical reactions. The compound can inhibit certain enzymes by chelating metal ions required for their activity, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Nicotinic Acid:
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: This compound lacks the hydroxyl group present in 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-hydroxy-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-4(6(9)10)2-1-3-7(5)11/h1-3,11H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLWLSUQDIXNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202118-70-5 |
Source
|
Record name | 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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